3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one
Overview
Description
The compound “3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one” appears to be a complex organic molecule. However, there’s a lack of detailed description available for this specific compound1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
There’s no available data on the molecular structure analysis of this compound.Chemical Reactions Analysis
No specific information on the chemical reactions involving this compound was found.Physical And Chemical Properties Analysis
There’s no available data on the physical and chemical properties of this compound.Scientific Research Applications
Chemical Synthesis and Heterocyclic Frameworks
An efficient route to synthesize various functionalized chromen-5-ones and pyrano[3,2-c]chromen-5-ones, including structures related to 3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one, has been developed. This method employs a three-component domino coupling process that is highly atom-economic and avoids the use of expensive catalysts or toxic reagents. The approach is notable for its capacity to create multiple bonds and a stereocenter in a single operation, making it valuable for diversity-oriented synthesis of bioactive heterocycles (Singh, Nandi, & Samai, 2012).
Pharmacological Potentials
The compound of interest has been studied as a part of new P-glycoprotein inhibitors, highlighting its relevance in medical research, particularly in understanding drug metabolism and interactions. The metabolism of such compounds in biological systems has been extensively studied, indicating the formation of various metabolites and providing insights into potential pharmacological activities (Paek, Ji, Kim, Lee, & Lee, 2006).
Advanced Material Development
Innovative methodologies have been explored for synthesizing complex heterocyclic structures, leveraging the chemical properties of isoquinoline derivatives. Such research is instrumental in the development of new materials with potential applications in various fields, including organic electronics and photonics. Techniques like microwave irradiation and solvent-free conditions have been utilized to enhance the efficiency and sustainability of these synthetic processes (Kumar, Kaur, Gupta, & Sharma, 2015).
Molecular Interaction Studies
The effects of substituents on the structure and tautomeric conversions of related compounds have been examined, providing valuable insights into the molecular behavior of these molecules. Such studies are crucial for understanding the chemical and physical properties of new compounds, which is essential for their application in various scientific fields (Davydov, Sokol, Balebanova, Shklyaev, Zakharov, Kuznetsov, & Zaitsev, 1995).
Safety And Hazards
No specific safety and hazard information for this compound was found.
Future Directions
There’s no available data on the future directions or potential applications of this compound.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, you may want to consult a specialist or conduct further research. I’m sorry I couldn’t be of more help.
properties
IUPAC Name |
3-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-22(2)12-14-10-18(25-3)19(26-4)11-15(14)20(23-22)16-9-13-7-5-6-8-17(13)27-21(16)24/h5-11H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICUMZYPOCXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)C3=CC4=CC=CC=C4OC3=O)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trpc6-pam-C20 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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